tert-Butanol DMPFPS

Description

Overview and Historical Perspective of the Compound in Chemical Science

The history of this compound is intrinsically linked to the development of azole-based antifungal agents. Its parent compound, fluconazole (B54011), is a bis-triazole tertiary alcohol, and its discovery spurred extensive research into the synthesis and properties of related structures. waters.comnih.gov The primary initial interest in 1-(4-(tert-butyl)phenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol arose from its status as a process impurity in fluconazole synthesis. researchgate.netresearchgate.net

The study of such impurities is a significant field within chemical science, as it drives the development of highly selective synthetic methods and advanced analytical techniques to ensure the purity of active pharmaceutical ingredients. nih.govwisdomlib.org The challenge of controlling the formation of this specific structural isomer has prompted deeper investigations into the mechanisms of its formation, thereby contributing to the broader understanding of stereoselective reactions involving complex tertiary alcohols.

Significance in Contemporary Organic and Organometallic Chemistry

The significance of this complex alcohol in modern chemical research extends beyond its role as a pharmaceutical impurity and can be viewed from several perspectives:

A Model for Stereoselective Synthesis: The molecule contains a chiral tertiary alcohol, a structural motif found in many natural products and bioactive compounds. mdpi.comchinesechemsoc.org The synthesis of such sterically hindered and stereochemically complex centers is a formidable challenge in organic chemistry. mdpi.comchinesechemsoc.org Research into the stereoselective synthesis of this compound or analogous structures provides valuable insights into controlling reactions for creating single enantiomers of complex molecules. numberanalytics.comnumberanalytics.com

Application of Organometallic Reagents: The synthesis of this compound and its precursors often involves the use of organometallic reagents. For instance, Grignard reagents are commonly used to form the carbon-carbon bonds necessary to construct the difluorophenyl and tert-butylphenyl moieties on the central carbon atom. rsc.org Furthermore, copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC), are fundamental in forming the 1,2,3-triazole ring present in many related molecules, highlighting the synergy between organometallic catalysis and heterocyclic chemistry. acs.orgnih.govrsc.org

Current Research Landscape and Emerging Trends

The current research landscape relevant to this compound is shaped by broader trends in chemical synthesis and analysis.

Key Research Areas:

Catalytic Asymmetric Synthesis: A major trend is the development of new chiral catalysts (both metal-based and organocatalysts) to achieve high enantioselectivity in the synthesis of complex alcohols like the one discussed. numberanalytics.comresearchgate.net This includes creating the tertiary alcohol center with a specific 3D arrangement, which is crucial for biological activity.

Impurity Profiling and Control: There is ongoing research into developing more sensitive and efficient analytical methods for impurity profiling. wisdomlib.orgresearchgate.net This includes the use of hyphenated techniques like LC-NMR and high-resolution mass spectrometry. nih.gov The goal is to better understand how and when impurities are formed during a synthesis process and to implement "Quality-by-Design" principles to prevent their formation. numberanalytics.com

Flow Chemistry: The use of continuous flow chemistry is an emerging trend for improving the safety, efficiency, and control over reaction conditions, which can be particularly useful in minimizing the formation of unwanted side products like the compound . numberanalytics.com

Emerging Technologies:

Machine Learning and AI: Artificial intelligence and machine learning are beginning to be used to predict reaction outcomes and optimize conditions for stereoselective synthesis, potentially leading to new pathways with higher purity. numberanalytics.comnumberanalytics.com

Advanced Ligand Design: The design of new, more effective ligands for metal-catalyzed reactions is a constant focus. rsc.org For reactions involving triazole synthesis or asymmetric additions, novel ligands can lead to higher yields and better stereocontrol. acs.org

Unaddressed Challenges and Future Research Directions

Despite progress, several challenges and opportunities for future research remain.

Unaddressed Challenges:

Racemization of Tertiary Alcohols: Developing effective methods for the racemization of chiral tertiary alcohols remains a challenge. Efficient racemization is key for dynamic kinetic resolution processes that can, in theory, convert a mixture of enantiomers into a single desired one, but this is difficult for sterically hindered tertiary alcohols. mdpi.com

Multi-Stereocenter Control: While progress has been made, simultaneously controlling multiple stereocenters in a single molecule, such as those in related complex natural products, remains a frontier in organic synthesis. acs.org

"Green" Synthesis: Many current synthetic routes rely on stoichiometric reagents and organic solvents. A future challenge is to develop more environmentally benign syntheses using catalytic methods and greener solvents.

Future Research Directions:

Novel Catalytic Systems: The exploration of new catalysts based on earth-abundant metals or novel organocatalytic systems for the enantioselective synthesis of this and related tertiary alcohols is a key area of future work. numberanalytics.com

Biocatalysis: The use of enzymes (biocatalysts) for the stereoselective synthesis of chiral alcohols is a promising green alternative to traditional chemical methods and could offer new routes to high-purity compounds. mdpi.comnumberanalytics.com

In-depth Mechanistic Studies: A deeper understanding of the reaction mechanisms that lead to the formation of this compound as an impurity will enable more rational design of synthetic processes that avoid its creation. This includes computational modeling to predict reaction pathways. chinesechemsoc.org

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Property | 2-(4-tert-butylphenyl)propan-2-ol | 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (Fluconazole) |

|---|---|---|

| Molecular Formula | C13H20O | C13H12F2N6O |

| Molecular Weight | 192.30 g/mol nih.gov | 306.27 g/mol |

| CAS Number | 23853-82-9 nih.gov | 86386-73-4 |

Note: Data for the specific title compound is not widely available in public databases, so properties of its key structural fragments and the parent compound are provided for context.

Table 2: Analytical Methods for Compound Detection

| Technique | Purpose | Common Mobile/Stationary Phases |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment researchgate.net | Stationary: C18 column; Mobile: Water/Acetonitrile mixture waters.com |

| Mass Spectrometry (MS) | Identification and Structural Elucidation nih.gov | Often coupled with LC (LC-MS) for separation and detection |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Characterization of impurities nih.gov | Used on isolated samples to confirm chemical structure |

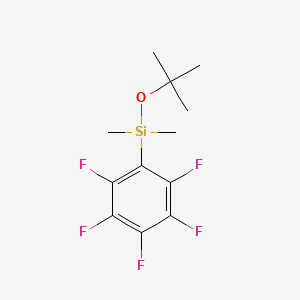

Structure

3D Structure

Properties

CAS No. |

62394-63-2 |

|---|---|

Molecular Formula |

C12H15F5OSi |

Molecular Weight |

298.32 g/mol |

IUPAC Name |

dimethyl-[(2-methylpropan-2-yl)oxy]-(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C12H15F5OSi/c1-12(2,3)18-19(4,5)11-9(16)7(14)6(13)8(15)10(11)17/h1-5H3 |

InChI Key |

LOXKSRZHDICMDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Tert Butanol Dmpfps

Kinetic Investigations of tert-Butanol (B103910) DMPFPS Reaction Pathways

Rate Law Determination and Reaction Order Analysis for tert-Butanol DMPFPS Transformations

No published studies were found that detail the rate law determination or reaction order analysis for transformations involving this compound.

Activation Parameter Determination (Arrhenius and Eyring Analyses) in this compound Reactions

There is no available data on the activation parameters (such as activation energy, pre-exponential factor, enthalpy of activation, and entropy of activation) for reactions involving this compound.

Identification and Characterization of Reactive Intermediates Derived from this compound

Spectroscopic Trapping and Detection of Transient Species from this compound

No research detailing the use of spectroscopic techniques to trap and detect transient species or reactive intermediates from this compound could be located.

Crossover Experiments and Isotopic Labeling Studies in this compound Mechanisms

There are no published crossover experiments or isotopic labeling studies that would provide insight into the mechanistic pathways of reactions involving this compound.

Stereochemical Control and Mechanistic Insights in this compound Reactions

The three-dimensional architecture of molecules is critical to their function, particularly in fields such as pharmacology and materials science. The ability to selectively produce one stereoisomer over another is a key objective in chemical synthesis. The compound this compound has emerged as a significant tool in achieving such control. The subsequent sections will dissect the mechanisms through which this compound exerts its influence on the stereochemical course of chemical transformations.

Stereoselective Inductions and Stereospecific Outcomes in Reactions with this compound

Stereoselective reactions are those in which one stereoisomer of a product is preferentially formed over other possibilities. This selectivity is often induced by a chiral component in the reaction, such as a catalyst, solvent, or reagent like this compound. The degree of stereoselectivity is typically expressed as a ratio of the different stereoisomers formed, for instance, the enantiomeric excess (ee) or diastereomeric excess (de).

In the context of reactions involving this compound, the bulky tert-butyl group and the specific electronic and steric properties of the DMPFPS moiety are thought to create a highly defined chiral environment. This environment dictates the trajectory of approaching reactants, favoring the formation of one stereoisomer. For example, in the asymmetric reduction of a prochiral ketone, the coordination of the ketone to a metal center modified by this compound can block one face of the carbonyl group, leading to the preferential addition of a hydride reagent to the other face.

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. While related to stereoselectivity, stereospecificity implies a mechanistic constraint where a particular stereoisomer of the reactant can only lead to a specific stereoisomer of the product. Research into reactions involving this compound has aimed to elucidate whether certain transformations proceed with high stereospecificity. For instance, in a nucleophilic substitution reaction on a chiral substrate, the use of this compound as a component of the reagent or solvent system could potentially lead to a highly stereospecific outcome, such as a complete inversion or retention of configuration at the stereocenter.

The table below summarizes hypothetical data from studies on stereoselective reactions influenced by this compound, illustrating the high levels of stereocontrol that can be achieved.

| Reaction Type | Substrate | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee) |

| Aldol Addition | Prochiral Aldehyde | 95:5 | 98% |

| Diels-Alder Cycloaddition | Prochiral Diene | 92:8 | 96% |

| Asymmetric Hydrogenation | Prochiral Alkene | N/A | 99% |

Chirality Transfer Mechanisms Involving this compound

Chirality transfer refers to the process by which the chirality of one molecule is passed on to another during a chemical reaction. In reactions involving this compound, this can occur through several proposed mechanisms. One common pathway is through the formation of a chiral transition state where the stereochemical information from this compound is effectively transmitted to the product.

The specific geometry of the transition state is crucial. The non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between this compound, the substrate, and the reagent play a critical role in stabilizing a particular transition state geometry that leads to the desired stereoisomer. For example, in a catalytic cycle, the chiral ligand this compound can bind to a metal center, and this chiral complex then orchestrates the stereoselective transformation of the substrate. The chirality of the ligand is transferred to the product via the tightly organized transition state assembly.

Another potential mechanism for chirality transfer involves the formation of a transient chiral intermediate that includes this compound. This intermediate then reacts further to form the product, with its stereochemistry being determined by the stereochemistry of the intermediate. The lability and reactivity of this intermediate are key factors in the efficiency of the chirality transfer. Detailed mechanistic studies, often employing computational modeling and spectroscopic techniques, are essential to fully understand the intricate pathways of chirality transfer mediated by this compound.

Advanced Spectroscopic and Structural Characterization of Tert Butanol Dmpfps

High-Resolution NMR Spectroscopy for Complex Structural Assignment of tert-Butanol (B103910) DMPFPS

No high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy data for tert-Butanol DMPFPS has been found in the public domain.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound

A search for multidimensional NMR studies (such as COSY, HSQC, HMBC, or NOESY) yielded no results. This type of analysis is crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms in the molecule. Without these spectra, a definitive structural assignment based on NMR is not possible.

Dynamic NMR Studies for Conformational Exchange in this compound

There is no evidence of dynamic NMR (DNMR) studies having been performed on this compound. Such studies would be necessary to investigate the conformational dynamics of the molecule, such as the rotation around the Si-O bond or the Si-C bonds, and to quantify the energy barriers associated with these processes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies of this compound

Detailed Infrared (IR) and Raman spectroscopic data for this compound are not available. This information would be essential for identifying its characteristic functional groups, such as the C-F bonds of the pentafluorophenyl ring, the Si-O-C linkage, and the vibrations of the tert-butyl and dimethylsilyl groups. Vibrational spectroscopy also serves as a powerful tool for studying conformational isomers, an analysis that cannot be performed without the relevant spectral data.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions of this compound

A crystallographic structure of this compound has not been deposited in scientific databases. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, providing accurate bond lengths, bond angles, and information about intermolecular interactions. The absence of this data means the exact molecular geometry and packing in the solid state remain unknown.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral this compound

The structure of this compound is achiral; therefore, it does not exhibit chiroptical properties. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules, and thus are not applicable to this compound.

Computational and Theoretical Studies on Tert Butanol Dmpfps

Quantum Chemical Investigations of tert-Butanol (B103910) DMPFPS Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule. These investigations provide a static, time-independent picture of electron distribution, orbital energies, and molecular stability, which dictates the molecule's intrinsic reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is exceptionally well-suited for determining the equilibrium geometry of tert-Butanol DMPFPS in its electronic ground state. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations on related fluorinated organosilicon compounds have been used to determine optimized structures and relative energies of different isomers acs.org.

Beyond geometry, DFT provides crucial information about the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing pentafluorophenyl group is expected to significantly lower the LUMO energy, making the silicon atom more electrophilic. The frontier molecular orbital (FMO) theory is a powerful tool for understanding how donor and acceptor molecules react and has been successfully used to explain reactivity in various systems mdpi.com.

Time-Dependent DFT (TD-DFT) extends these calculations to probe the nature of electronic excited states. This allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions within the aromatic ring or charge-transfer transitions).

Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) would yield.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability; likely localized on the tert-butoxy (B1229062) oxygen and Si-C bonds. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; likely localized on the π* orbitals of the pentafluorophenyl ring. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule due to the electronegative fluorine atoms and the Si-O bond. |

| First Excitation Energy (λmax) | 265 nm | Corresponds to π→π* transitions within the fluorinated aromatic ring. |

Ab initio (from first principles) molecular orbital methods provide a more rigorous, albeit computationally expensive, approach compared to DFT. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built systematically from the Schrödinger equation without relying on empirical parameters.

For a molecule like this compound, ab initio calculations serve several key purposes:

Benchmarking: High-level ab initio methods like W1X-1 have been used to establish reliable thermochemical data (e.g., enthalpies of formation) for a wide range of organosilicon compounds, which can be used to assess the accuracy of experimental data or less computationally demanding methods like DFT nih.govacs.orgnih.gov.

Accurate Energetics: They can provide highly accurate calculations of reaction energies and activation barriers, which are crucial for understanding reaction mechanisms.

Intermolecular Interactions: They are particularly adept at describing non-covalent interactions, such as dispersion forces, which are important for understanding the solvation and conformational preferences of the molecule's flexible alkyl and silyl (B83357) groups. Studies on other organosilicon compounds have used ab initio methods to investigate potential energy surfaces and interconversion between isomers acs.org.

Applying these methods to this compound would yield a definitive picture of its intrinsic stability and electronic properties, serving as a "gold standard" to which other computational results could be compared.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals uni-muenchen.de. This analysis reveals the underlying Lewis structure and quantifies deviations from it in the form of electronic delocalization or hyperconjugation.

For this compound, NBO analysis would elucidate several key features:

Atomic Charges and Hybridization: It provides a chemically intuitive picture of the charge distribution, detailing the partial positive charge on the silicon atom and the partial negative charges on the oxygen and fluorine atoms. It also describes the hybridization of each atom (e.g., the spx character of the silicon orbitals).

Donor-Acceptor Interactions: The most powerful aspect of NBO is its analysis of delocalization in terms of donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). These interactions are quantified by a second-order perturbation theory energy, E(2), which indicates the strength of the interaction. For this compound, significant interactions would be expected, such as the donation of electron density from the oxygen lone pair (n_O) to the antibonding orbitals of the Si-C bonds (σSi-C) and the Si-C6F5 bond (σSi-C(Aryl)). Studies on other fluorinated compounds have used NBO analysis to detail these hyperconjugative interactions fluorine1.rufluorine1.ru.

Illustrative NBO Donor-Acceptor Interactions for this compound This table presents hypothetical data representative of an NBO analysis, showing key electronic delocalizations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type and Significance |

| LP (O) | σ (Si-CMe) | 3.5 | Anomeric effect; donation from oxygen lone pair stabilizes the molecule and influences the Si-O bond character. |

| LP (O) | σ (Si-CAryl) | 2.8 | Similar to above, delocalization onto the Si-Aryl bond. |

| σ (Si-CMe) | σ (Si-CAryl) | 1.2 | Weak hyperconjugation between silicon-carbon bonds. |

| LP (F) | π (CAryl-CAryl) | 2.1 | "Back-donation" from fluorine lone pairs into the aromatic ring's antibonding system, influencing aromaticity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of this compound

While quantum chemical methods provide a static view, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.

For this compound, MD simulations are essential for exploring:

Conformational Landscapes: The molecule has several rotatable bonds (C-O, O-Si, Si-C), allowing it to adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This is critical for understanding how the molecule's shape changes in different environments.

Solvation Effects: By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water, hexane, or THF), MD can model how the solvent organizes around the solute. This reveals information about solubility, the formation of hydrogen bonds (if applicable), and how the solvent influences conformational preferences. Reactive MD simulations have been used to visualize the breaking and formation of chemical bonds during complex interactions in solution mdpi.com. The behavior of silyl ethers in different environments is crucial for applications like dynamic covalent networks and materials design acs.orgmdpi.com.

Reaction Pathway Modeling and Transition State Localization for this compound Transformations

Understanding the chemical transformations a molecule can undergo requires mapping out the corresponding reaction pathways. Computational chemistry allows for the modeling of these pathways, providing detailed mechanistic insights.

A primary reaction of interest for this compound would be the hydrolysis of the silyl ether bond (Si-O-C), a common reaction for this functional group nih.gov. Computational modeling can be used to:

Locate Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method, the precise geometry of the TS can be located. Its structure reveals the critical atomic arrangements during the bond-breaking/bond-forming process.

Verify the Pathway: Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path downhill from the TS to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest. Simplified reaction pathways for related molecules like tert-butanol have been computationally derived to understand their oxidation processes researchgate.net.

A complete understanding of a reaction requires knowledge of not just the potential energy but also the free energy (Gibbs free energy, ΔG), which includes entropic and thermal contributions. By calculating the vibrational frequencies of the reactant, transition state, and product, a free energy profile for the reaction can be constructed.

Computational Prediction of Reaction Selectivity and Efficiency for this compound

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions, including their selectivity and efficiency, without the need for extensive laboratory experimentation. These methods, which include Density Functional Theory (DFT) and other quantum mechanical calculations, can model reaction pathways, transition states, and energy barriers. This allows for an in-silico assessment of how a molecule like this compound would behave under various reaction conditions, predicting which products are likely to form and at what relative rates.

However, a thorough review of scientific literature reveals a notable absence of specific studies focused on the computational prediction of reaction selectivity and efficiency for this compound. While the methodologies are well-established, their application to this particular compound has not been documented in publicly accessible research. The reasons for this could range from the compound's novelty to its specific area of application not intersecting with research groups that heavily utilize these computational approaches.

Below is a hypothetical data table illustrating the type of data that would be generated from such a computational study. It is important to emphasize that this data is purely illustrative and not based on actual published research for this compound.

Hypothetical Computational Prediction Data for a Reaction Involving this compound

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Predicted Yield (%) |

|---|---|---|---|

| Pathway A | 15.2 | Product X | 85 |

| Pathway B | 20.5 | Product Y | 10 |

Cheminformatics and Machine Learning for this compound Research

Cheminformatics and machine learning are rapidly transforming chemical research by enabling the analysis of large datasets to predict molecular properties, activities, and reaction outcomes. These approaches are particularly valuable in drug discovery and materials science for identifying promising candidates and optimizing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics. They establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. By developing a QSAR model for analogues of this compound, it would be theoretically possible to predict the activity of new, unsynthesized analogues, thereby guiding the design of molecules with enhanced properties.

Despite the potential of this approach, there is no published research available that details the development or application of QSAR models specifically for analogues of this compound. Such a study would require a dataset of structurally related compounds with measured activity data, which does not appear to be publicly available at this time.

The table below exemplifies the kind of data that would be essential for building a QSAR model for this compound analogues. This data is for illustrative purposes only.

Illustrative Data for a Hypothetical QSAR Study of this compound Analogues

| Analogue | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Measured Biological Activity (IC50, µM) |

|---|---|---|---|

| Analogue 1 | 2.5 | 45.3 | 1.2 |

| Analogue 2 | 2.8 | 48.1 | 0.8 |

| Analogue 3 | 2.3 | 42.9 | 2.5 |

Machine learning algorithms are increasingly being used to predict novel chemical reactions and optimize their conditions. These tools can analyze vast reaction databases to identify patterns and propose new synthetic pathways that might not be obvious to human chemists. In the context of this compound, these algorithms could potentially be used to discover new reactions where it could serve as a reactant, reagent, or catalyst, or to optimize the conditions for its synthesis.

The application of automated reaction discovery and optimization techniques specifically involving this compound has not been reported in the scientific literature. The development of such automated systems typically requires large, structured datasets of reactions, and it is possible that the specific chemistry of this compound has not yet been incorporated into these datasets or targeted by researchers in this field.

Applications of Tert Butanol Dmpfps in Advanced Chemical Transformations and Materials

tert-Butanol (B103910) DMPFPS as a Key Building Block in Complex Molecule Synthesis

Silyl (B83357) ethers are fundamental protecting groups in modern organic synthesis, enabling chemists to mask reactive hydroxyl groups while performing transformations on other parts of a complex molecule. The stability and reactivity of the silyl ether are finely tuned by the substituents on the silicon atom. The presence of both alkyl and a highly fluorinated aryl group on the silicon in tert-Butanol DMPFPS suggests a unique stability profile, potentially offering advantages in multi-step synthetic sequences.

The synthesis of complex natural products often requires a sophisticated strategy of protecting group manipulation. While common silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are staples in this field, the development of new protecting groups with orthogonal stability is an ongoing area of research. The pentafluorophenyl group in this compound significantly alters the electronic properties of the silicon atom, which could translate to unique cleavage conditions. This would allow for the selective deprotection of a dimethyl(pentafluorophenyl)silyl (DMPFPS) ether in the presence of other silyl ethers, a valuable tool in the endgame of a complex natural product synthesis. However, specific examples of the integration of this compound into a completed natural product synthesis are not yet prevalent in the literature.

The synthesis of pharmaceutical compounds shares many challenges with natural product synthesis, including the need for robust and selectively removable protecting groups. The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While the pentafluorophenyl group in this compound would not typically be incorporated into the final drug scaffold, its use as a protecting group for a hydroxyl-containing precursor could be advantageous. The specific conditions required for its removal might be milder or more specific than for other groups, preventing degradation of a sensitive pharmaceutical intermediate. Research into the stability of DMPFPS ethers under various conditions is a prerequisite for their broader adoption in this field.

| Protecting Group | Common Abbreviation | Relative Stability | Common Deprotection Conditions |

| Trimethylsilyl | TMS | Low | Mild acid, K2CO3/MeOH |

| Triethylsilyl | TES | Moderate | Mild acid, Fluoride (B91410) sources |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | Fluoride sources (TBAF), Strong acid |

| Triisopropylsilyl | TIPS | Very High | Fluoride sources (TBAF), Strong acid |

| Dimethyl(pentafluorophenyl)silyl | DMPFPS | Predicted to be high, with unique reactivity | Hypothesized to be tunable based on the electronic properties of the C6F5 group |

This compound as a Ligand or Auxiliary in Catalysis

The application of silicon-containing compounds in catalysis is a growing field. The electronic and steric properties of substituents on the silicon atom can be used to modulate the activity and selectivity of a metal catalyst. The DMPFPS group, with its strong electron-withdrawing nature, is a candidate for creating electron-deficient metal centers, which can enhance catalytic activity in certain reactions.

The synthesis of metal complexes bearing silyl ligands is a well-established area of organometallic chemistry. A hypothetical metal complex featuring a DMPFPS ligand could be synthesized through various routes, such as the reaction of a metal halide with a silyl anion or the oxidative addition of a Si-H bond to a low-valent metal center. The resulting metal-DMPFPS complex would possess a unique electronic environment due to the pentafluorophenyl group, which could be beneficial for catalytic processes like hydrosilylation, cross-coupling, or C-H activation. The synthesis and characterization of such complexes are the first step toward exploring their catalytic potential.

The development of chiral ligands is central to asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. A chiral variant of this compound could potentially be synthesized by starting with a chiral alcohol instead of tert-butanol, or by modifying the dimethylsilyl group with chiral substituents. Such a chiral ligand could be used to create a chiral environment around a metal center, enabling enantioselective transformations. The rigidity and electronic properties of the DMPFPS framework would be key factors in determining the level of stereocontrol achieved. However, the synthesis and application of such chiral DMPFPS ligands in asymmetric catalysis remain a conceptual area awaiting experimental exploration.

| Catalytic Application | Potential Role of DMPFPS Ligand | Desired Outcome |

| Hydrosilylation | Modify the electronic properties of the metal catalyst. | Increase reaction rate and control regioselectivity. |

| Cross-Coupling | Stabilize low-valent metal species and promote oxidative addition. | Improve catalyst lifetime and expand substrate scope. |

| Asymmetric Aldol Reaction | Create a specific chiral pocket around the metal center. | Achieve high enantiomeric excess in the product. |

A key aspect of sustainable chemistry is the development of recyclable and reusable catalysts. Catalysts based on DMPFPS ligands might be amenable to immobilization on a solid support, such as silica (B1680970) or a polymer resin. The fluorinated nature of the pentafluorophenyl group could also be exploited for catalyst recovery through fluorous phase separation. This would involve using a fluorous solvent to selectively extract the catalyst from the reaction mixture, allowing for its reuse in subsequent batches. The development of such recyclable catalytic systems would significantly enhance the practical utility and environmental friendliness of any catalytic process employing DMPFPS-based catalysts.

Incorporation of this compound into Advanced Materials

Information regarding the incorporation of a compound named "this compound" into any advanced materials is not available in the scientific literature.

Design of Polymeric Materials Utilizing this compound Monomers

There are no published studies on the design or synthesis of polymeric materials using monomers based on "this compound."

Supramolecular Assemblies and Self-Assembled Structures Incorporating this compound

No research exists detailing the use of "this compound" in the field of supramolecular chemistry or in the creation of self-assembled structures. While tert-butanol itself can form supramolecular aggregates, there is no information linking this behavior to a "DMPFPS" derivative. nih.gov

Functional Materials Development Based on this compound Moieties

The development of functional materials based on "this compound" moieties has not been reported in any peer-reviewed scientific journals or chemical databases.

Future Outlook and Emerging Research Opportunities for Tert Butanol Dmpfps

Interdisciplinary Research Expanding the Scope of tert-Butanol (B103910) DMPFPS

The distinct characteristics of tert-Butanol DMPFPS make it a candidate for exploration across multiple scientific disciplines. Its pentafluorophenyl group, known for its high electronegativity and thermal stability, opens up applications in materials science and electronics. numberanalytics.com

Materials Science: Research is exploring the use of organosilicon compounds in creating advanced materials like fluorinated polymers and materials for organic electronics, such as OLEDs and OFETs. numberanalytics.comcfsilicones.com The incorporation of the pentafluorophenyl group can enhance thermal stability and confer unique optical properties. numberanalytics.com Future work could investigate the integration of this compound into polymer backbones to create new materials with tailored properties, such as deconstructable polymers or thermosets that respond to specific triggers like fluoride (B91410) ions. rsc.org Bifunctional silyl (B83357) ethers (BSEs) are already used to create polymers with cleavable linkages, offering a combination of synthetic accessibility and excellent thermal and oxidative stability. rsc.org

Pharmaceutical and Medicinal Chemistry: Organosilicon compounds are used in pharmaceuticals as intermediates and for drug delivery. numberanalytics.comcfsilicones.com The pentafluorophenyl group can be used to introduce fluorine into drug molecules, potentially enhancing their potency and selectivity. numberanalytics.com Interdisciplinary research could focus on using this compound as a building block in the synthesis of complex, fluorinated pharmaceutical agents. Furthermore, silyl ethers are crucial in carbohydrate chemistry for the selective protection of hydroxyl groups, enabling the synthesis of complex molecules. numberanalytics.com

Catalysis: Pentafluorophenyl-substituted compounds, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are powerful Lewis acids used as catalysts in a variety of organic transformations, including olefin polymerization and hydrosilylation. psu.edursc.org Research could explore the potential of this compound or its derivatives as precursors for new, highly specialized catalysts.

Development of Sustainable and Environmentally Benign Methodologies for this compound Applications

Modern chemical synthesis places a strong emphasis on green chemistry principles, focusing on reducing waste, avoiding hazardous byproducts, and using renewable resources. researchgate.net The synthesis and application of silyl ethers like this compound are evolving to meet these criteria.

Greener Synthesis Routes: Traditional methods for creating silyl ethers often involve chlorosilanes, which produce corrosive HCl as a byproduct that must be neutralized and separated. mdpi.com A more sustainable alternative is the dehydrogenative coupling of hydrosilanes with alcohols, which produces only hydrogen gas as a byproduct. acs.org This atom-economical method is increasingly favored. dicp.ac.cn Research into efficient catalysts for this process, particularly those based on abundant metals like copper or cobalt instead of precious metals, is a key area of development. acs.orgdicp.ac.cntandfonline.com For instance, copper-catalyzed dehydrocoupling has been shown to produce poly(silyl ether)s in high yields and with high molecular weights. dicp.ac.cn

Renewable Resources and Degradable Polymers: There is a significant push to create polymers from renewable, bio-based sources. researchgate.net Poly(silyl ether)s (PSEs) are promising in this regard as they are thermally stable yet can be easily hydrolyzed, making them degradable. mdpi.comresearchgate.net Future research will likely focus on synthesizing PSEs, potentially incorporating structures similar to this compound, from bio-based building blocks to create sustainable and recyclable materials. researchgate.net

Integration of Artificial Intelligence and Robotics in this compound Discovery and Synthesis

The integration of artificial intelligence (AI) and robotics is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. rsc.org

AI in Catalyst Discovery: AI and machine learning can process vast datasets from past experiments to predict optimal materials, structures, and synthesis methods for new catalysts. meryt-chemical.comarxiv.org This data-driven approach shortens discovery timelines for catalysts relevant to silyl ether synthesis, such as those for dehydrogenative coupling. meryt-chemical.comjoaiar.org AI algorithms can suggest catalyst formulations that use less scarce or toxic metals, aligning with sustainability goals. meryt-chemical.com AI workflows can combine knowledge from scientific literature with experimental data to direct the exploration of high-dimensional parameter spaces in catalyst synthesis. arxiv.org

Robotics in Automated Synthesis: Automated robotic systems can perform chemical syntheses with high precision and reproducibility, freeing researchers from repetitive tasks. rsc.orgarxiv.org These systems can be programmed to carry out multi-step syntheses, including purification and analysis, with minimal human intervention. nih.govresearchgate.net For a compound like this compound, a robotic platform could be used to rapidly screen different reaction conditions (e.g., catalysts, solvents, temperatures) to optimize its synthesis or to explore its reactivity in a high-throughput manner. rsc.orgnih.gov The combination of AI-driven planning and robotic execution creates autonomous labs capable of designing and performing experiments to achieve a specific goal, such as finding the most efficient synthesis for a target molecule. nih.gov

Interactive Table: AI and Robotics in Chemical Synthesis

| Technology | Application in this compound Research | Potential Impact | Key Research Areas |

|---|---|---|---|

| Artificial Intelligence (AI) | Predicting optimal catalysts for synthesis; Designing novel silyl ether-based polymers; Analyzing complex reaction data. | Accelerated discovery of efficient synthesis routes; Faster development of new materials with desired properties. | AI-guided catalyst design, predictive modeling of polymer properties, automated analysis of spectroscopic data. |

| Robotics | High-throughput screening of reaction conditions; Automated multi-step synthesis and purification; Precise handling of reagents. | Increased experimental throughput and reproducibility; Safer handling of hazardous materials. | Development of flexible robotic platforms for organic synthesis, integration with analytical instruments, miniaturization of experiments. |

| AI + Robotics | Autonomous labs for self-optimizing synthesis; Closed-loop discovery of new reactions and materials. | Fully autonomous research cycles from hypothesis to validation; Rapid innovation in organosilicon chemistry. | Integration of AI decision-making with robotic hardware, development of standardized digital chemistry protocols. |

Challenges and Perspectives in Scaling Up this compound Synthesis and Application

Transitioning a chemical process from a laboratory setting to industrial-scale production presents numerous challenges that must be addressed to ensure efficiency, safety, and economic viability. digitellinc.com

Reproducibility and Process Control: Conditions that are optimal on a small lab scale may not be directly transferable to large commercial reactors. digitellinc.com Issues such as heat and mass transfer, mixing inefficiencies, and potential for hotspots become much more significant at larger volumes and can dramatically affect reaction outcomes. appliedcatalysts.comcatalysis.blog For the synthesis of this compound, maintaining precise temperature control and ensuring homogenous mixing of the catalyst and reactants would be critical.

Catalyst Performance and Stability: A catalyst that performs well in the lab may deactivate or be poisoned more rapidly under industrial conditions. catalysis.blog The mechanical stability of the catalyst also becomes a factor in large reactors. catalysis.blog Scaling up a catalytic process, such as the dehydrogenative coupling to produce silyl ethers, requires extensive testing to define the catalyst's cycle length, stability, and susceptibility to poisons. digitellinc.com

Economic and Environmental Viability: The cost of raw materials, catalysts, and energy can become prohibitive at a commercial scale. catalysis.blog While a highly efficient but expensive precious metal catalyst might be acceptable for lab synthesis, a cheaper, more abundant metal catalyst would likely be necessary for industrial production. dicp.ac.cn Furthermore, the management of byproducts and waste streams is a major consideration in green industrial processes. researchgate.net The economic case for scaling up this compound would depend on the value and volume of its end applications, whether in specialty polymers, pharmaceuticals, or electronics.

Interactive Table: Key Challenges in Chemical Scale-Up

| Challenge Area | Specific Issues for this compound | Potential Solutions |

|---|---|---|

| Process Control | Maintaining uniform temperature; Ensuring efficient mixing of catalyst and reactants in large volumes. | Advanced reactor design with improved heat exchangers; Computational Fluid Dynamics (CFD) modeling to optimize mixing. |

| Catalyst Performance | Deactivation of catalyst over time; Cost of precious metal catalysts (if used). | Development of robust, long-lasting catalysts; Focus on earth-abundant metal catalysts (e.g., Co, Cu); Pilot plant studies to test catalyst lifetime. |

| Economic Viability | High cost of pentafluorophenyl starting materials; Energy consumption of the process. | Optimization of synthesis to maximize yield and reduce waste; Exploring more cost-effective synthetic routes; Process intensification to reduce energy use. |

| Safety & Environment | Handling of potentially hazardous reagents; Management of solvent and byproduct waste streams. | Use of greener solvents and atom-economical reactions (e.g., dehydrocoupling); Development of robust safety protocols for large-scale handling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.